2,2,2,3',4'-Pentafluoroacetophenone
Overview
Description
2,2,2,3’,4’-Pentafluoroacetophenone is an organic compound with the molecular formula C8H3F5O. It is a fluorinated derivative of acetophenone, characterized by the presence of five fluorine atoms attached to the benzene ring and the carbonyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2,3’,4’-Pentafluoroacetophenone is typically synthesized through the fluorination of acetophenone. One common method involves the reaction of acetophenone with potassium fluoride or ammonium fluoride under an inert atmosphere . The reaction conditions usually include elevated temperatures and the presence of a suitable solvent to facilitate the fluorination process.
Industrial Production Methods: In industrial settings, the production of 2,2,2,3’,4’-Pentafluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive fluorinating agents and to ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2,2,3’,4’-Pentafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of pentafluorobenzoic acid.
Reduction: Formation of 2,2,2,3’,4’-pentafluoro-1-phenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2,3’,4’-Pentafluoroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including the development of fluorinated drugs.
Mechanism of Action
The mechanism of action of 2,2,2,3’,4’-Pentafluoroacetophenone involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The carbonyl group can act as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations.
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but with three fluorine atoms instead of five.
2,2,2,4’-Tetrafluoroacetophenone: Contains four fluorine atoms with a different substitution pattern.
2-Bromo-2’,4’-dihydroxyacetophenone: A brominated derivative with hydroxyl groups.
Uniqueness: 2,2,2,3’,4’-Pentafluoroacetophenone is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased electronegativity, enhanced stability, and unique reactivity patterns. These properties make it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKSIOBQIQXAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394817 | |
Record name | 2,2,2,3',4'-Pentafluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-28-3 | |
Record name | 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302912-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2,3',4'-Pentafluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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